Poseltinib

Übersicht

Beschreibung

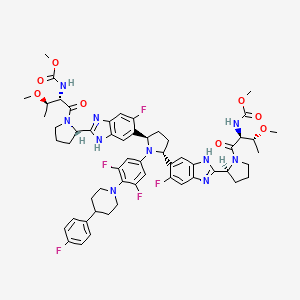

Poseltinib, auch bekannt als HM71224 oder LY3337641, ist eine experimentelle Verbindung, die als Bruton-Tyrosinkinase-Inhibitor entwickelt wurde. Es wurde von Hanmi Pharmaceutical entwickelt und an Eli Lilly für die weitere Entwicklung lizenziert. This compound wird hauptsächlich für sein Potenzial bei der Behandlung von Autoimmunerkrankungen wie rheumatoider Arthritis, Lupus, Lupusnephritis und Sjögren-Syndrom untersucht .

Wirkmechanismus

Target of Action

Poseltinib, also known as HM71224 or LY3337641, is an experimental drug that primarily targets Bruton’s Tyrosine Kinase (BTK) . BTK is a non-receptor cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor and Fc receptor signaling pathways . It is also involved in the regulation of Toll-like receptors and chemokine receptors .

Mode of Action

This compound acts as an irreversible covalent inhibitor of BTK . It binds to the BTK protein and modulates its phosphorylation in human peripheral blood mononuclear cells (PBMCs) . This inhibition disrupts the BCR signal transduction pathway and cytokine production in B cells .

Biochemical Pathways

This compound affects multiple biochemical pathways. It has been shown to inhibit the BCR signal transduction pathway and cytokine production in B cells . High-dimensional phosphorylation analysis showed that this compound had the highest impact on anti-IgM + CD40L stimulated B cells, inhibiting the phosphorylation of BTK, AKT, and PLCγ2 . It had lower impacts on anti-cd3/cd-28 stimulated t cells, il-2 stimulated cd4+ t cells and nk cells, m-csf stimulated monocytes, or lps-induced granulocytes .

Pharmacokinetics

The pharmacokinetics of this compound have been evaluated in a first-in-human study in healthy donors . This compound exhibited dose-dependent and persistent BTK occupancy in PBMCs of all this compound-administrated patients in the study . More than 80% of BTK occupancy at 40 mg dosing was maintained for up to 48 hours after the first dose .

Result of Action

This compound’s action results in molecular and cellular effects that can improve disease conditions. For instance, this compound dose-dependently improved arthritis disease severity in a collagen-induced arthritis (CIA) rat model . In humans, it has been shown to halt the progression of clinical arthritis and significantly diminish structural joint damage .

Biochemische Analyse

Biochemical Properties

Poseltinib plays a significant role in biochemical reactions by inhibiting the BTK protein kinase . It interacts with BTK, a crucial enzyme in B-cell receptor and Fc receptor signaling pathways . This compound binds to the BTK protein and modulates its phosphorylation in human peripheral blood mononuclear cells (PBMCs) .

Cellular Effects

This compound has been shown to have a significant impact on B cells, particularly those stimulated by anti-IgM and CD40L . It inhibits the phosphorylation of BTK, AKT, and PLCγ2 in these cells . In addition, it has been found to effectively inhibit splenic B220 + GL7 +, B220 + CD138 +, and B220 + CD69 + B cell counts in MRL/lpr mice .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with BTK. By binding to BTK, this compound inhibits the BCR signal transduction pathway and cytokine production in B cells . This inhibition disrupts the normal functioning of these cells, leading to the observed therapeutic effects .

Temporal Effects in Laboratory Settings

In a first-in-human study involving healthy volunteers, this compound exhibited dose-dependent and persistent BTK occupancy in PBMCs of all this compound-administered patients in the study . More than 80% of BTK occupancy at 40 mg dosing was maintained for up to 48 hours after the first dose .

Dosage Effects in Animal Models

In animal models, this compound has been shown to improve arthritis disease severity in a dose-dependent manner . In MRL/lpr mice, this compound effectively inhibited splenic B220 + GL7 +, B220 + CD138 +, and B220 + CD69 + B cell counts .

Metabolic Pathways

It is known that this compound plays a crucial role in B-cell receptor and Fc receptor signaling pathways .

Transport and Distribution

It is known that this compound binds to the BTK protein in human peripheral blood mononuclear cells (PBMCs) .

Subcellular Localization

It is known that this compound binds to the BTK protein, which is a nonreceptor cytoplasmic tyrosine kinase .

Vorbereitungsmethoden

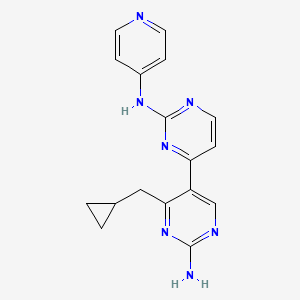

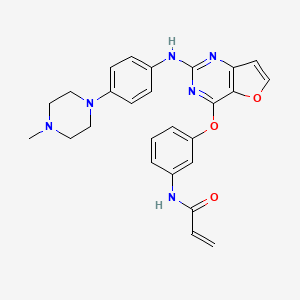

Die Synthese von Poseltinib umfasst mehrere wichtige Schritte. Die zentrale Struktur von this compound ist eine 2-Amino-Furopyrimidin-Einheit, die durch eine Reihe von Reaktionen synthetisiert wird, die die Bildung des Pyrimidinrings und die anschließende Funktionalisierung umfassen. Die N-Methylpiperazingruppe wird eingeführt, um die hydrophoben Wechselwirkungen zu verstärken. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

- Bildung des Furopyrimidin-Kerns.

- Einführung der Aminogruppe.

- Funktionalisierung mit der N-Methylpiperazingruppe.

- Endgültige Kupplungsreaktionen zur Vervollständigung des Moleküls .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an this compound zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Amino- und Piperazingruppen.

Häufige Reagenzien und Bedingungen: Typische Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Derivate, reduzierte Formen und substituierte Analoga.

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: this compound wird als Modellverbindung zur Untersuchung der Synthese und Reaktivität von Bruton-Tyrosinkinase-Inhibitoren verwendet.

Biologie: In der biologischen Forschung wird this compound verwendet, um die Rolle der Bruton-Tyrosinkinase in zellulären Signalwegen und Immunantworten zu untersuchen.

Medizin: this compound wird auf sein Potenzial untersucht, Autoimmunerkrankungen wie rheumatoide Arthritis, Lupus, Lupusnephritis und Sjögren-Syndrom zu behandeln.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Bruton-Tyrosinkinase irreversibel hemmt, ein Schlüsselenzym, das an den Signalwegen von B-Zellen und anderen Immunzellen beteiligt ist. Durch die Bindung an die aktive Stelle der Bruton-Tyrosinkinase verhindert this compound die Phosphorylierung und Aktivierung von nachgeschalteten Signalmolekülen wie PLCγ2 und AKT. Diese Hemmung führt zu einer Reduktion der Aktivierung und Proliferation von B-Zellen, wodurch die Immunantwort moduliert und Entzündungen reduziert werden .

Analyse Chemischer Reaktionen

Poseltinib undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on this compound.

Substitution: this compound can undergo substitution reactions, particularly at the amino and piperazine groups.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs.

Wissenschaftliche Forschungsanwendungen

Poseltinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of Bruton’s tyrosine kinase inhibitors.

Biology: In biological research, this compound is used to study the role of Bruton’s tyrosine kinase in cellular signaling pathways and immune responses.

Medicine: this compound is being investigated for its potential therapeutic effects in treating autoimmune diseases such as rheumatoid arthritis, lupus, lupus nephritis, and Sjögren’s syndrome.

Vergleich Mit ähnlichen Verbindungen

Poseltinib ist Teil einer Klasse von Verbindungen, die als Bruton-Tyrosinkinase-Inhibitoren bekannt sind. Ähnliche Verbindungen umfassen:

Ibrutinib: Ein Bruton-Tyrosinkinase-Inhibitor der ersten Generation mit breiten klinischen Anwendungen, aber signifikanten Off-Target-Effekten.

Acalabrutinib: Ein Inhibitor der zweiten Generation mit verbesserter Selektivität und weniger Off-Target-Effekten im Vergleich zu Ibrutinib.

Zanubrutinib: Ein weiterer Inhibitor der zweiten Generation mit einem ähnlichen Profil wie Acalabrutinib.

Rilzabrutinib: Ein kovalenter reversibler Bruton-Tyrosinkinase-Inhibitor, der sich derzeit in klinischen Phase-3-Studien befindet

This compound ist einzigartig in seiner Struktur, die eine zentrale 2-Amino-Furopyrimidin-Einheit und eine N-Methylpiperazingruppe aufweist, die zu seiner potenten Hemmung der Bruton-Tyrosinkinase und seinen günstigen pharmakokinetischen Eigenschaften beitragen .

Eigenschaften

IUPAC Name |

N-[3-[2-[4-(4-methylpiperazin-1-yl)anilino]furo[3,2-d]pyrimidin-4-yl]oxyphenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N6O3/c1-3-23(33)27-19-5-4-6-21(17-19)35-25-24-22(11-16-34-24)29-26(30-25)28-18-7-9-20(10-8-18)32-14-12-31(2)13-15-32/h3-11,16-17H,1,12-15H2,2H3,(H,27,33)(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMJNVRJMFMYQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=C(C=C2)NC3=NC4=C(C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)OC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501112972 | |

| Record name | Poseltinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353552-97-2 | |

| Record name | N-[3-[[2-[[4-(4-Methyl-1-piperazinyl)phenyl]amino]furo[3,2-d]pyrimidin-4-yl]oxy]phenyl]-2-propenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353552-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poseltinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353552972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poseltinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poseltinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501112972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POSELTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01E4B1U35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of Poseltinib?

A1: this compound functions as an irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK) [, ]. BTK plays a critical role in B cell receptor signaling, which is essential for B cell activation, proliferation, and survival. By irreversibly binding to BTK, this compound inhibits this signaling pathway, ultimately disrupting B cell function.

Q2: The research mentions a clinical trial (RAjuvenate) investigating this compound for Rheumatoid Arthritis. What was the outcome of this trial?

A2: The phase II RAjuvenate trial (ClinicalTrials.gov: NCT02628028) was designed to evaluate the efficacy and safety of this compound in adults with active Rheumatoid Arthritis []. Unfortunately, while no safety findings prevented continuation, the study was terminated early after an interim analysis revealed a low likelihood of demonstrating significant efficacy compared to placebo. The primary endpoint was the proportion of patients achieving a 20% improvement in American College of Rheumatology criteria (ACR20) at Week 12.

Q3: Apart from Rheumatoid Arthritis, what other diseases is this compound being investigated for?

A3: While the provided research primarily focuses on Rheumatoid Arthritis, one abstract mentions a Phase II study exploring the combination of "Glofitamab, this compound and Lenalidomide in Patients With Relapsed/Refractory Diffuse B Cell Lymphomas" []. This suggests this compound's potential application in treating certain types of lymphomas due to its BTK inhibition properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-1-(trideuteromethyl)-6-Phenylimidazo[4,5-b] pyridine](/img/structure/B610090.png)

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)

![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)